molecular formula C17H18N2O2 B11846160 Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate CAS No. 1225218-97-2

Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11846160
CAS No.: 1225218-97-2
M. Wt: 282.34 g/mol
InChI Key: URRADHFVXKQCTB-UHFFFAOYSA-N
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Description

Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a pyridinyl group and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and pyridine derivatives. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzyl ester and pyridinyl group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, a pyridinyl group, and a benzyl ester.

Properties

CAS No.

1225218-97-2

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

benzyl 3-pyridin-3-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C17H18N2O2/c20-17(21-13-14-5-2-1-3-6-14)19-10-8-16(12-19)15-7-4-9-18-11-15/h1-7,9,11,16H,8,10,12-13H2

InChI Key

URRADHFVXKQCTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C2=CN=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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